3,8-Diamino-6-phenylphenanthridine
CAS No.: 52009-64-0
VCID: VC20748206
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,8-Diamino-6-phenylphenanthridine, with the chemical formula Synthesis and Applications3,8-Diamino-6-phenylphenanthridine is primarily synthesized for use in the production of rigid polyamides and as a fluorescent dye. Its unique structure allows it to serve as an intermediate in various chemical reactions. Applications include:
Biological ActivityResearch has indicated that 3,8-diamino-6-phenylphenanthridine functions effectively as a DNA intercalator. This property allows it to bind selectively to DNA, which can be leveraged for various biochemical applications, including:
Safety and HandlingAs with many chemical compounds, safety precautions are essential when handling 3,8-diamino-6-phenylphenanthridine. It is classified under GHS (Globally Harmonized System) with the following hazard statements:
Personal Protective Equipment (PPE) such as gloves, goggles, and dust masks should be used when handling this compound to minimize exposure risks. |
---|---|
CAS No. | 52009-64-0 |
Product Name | 3,8-Diamino-6-phenylphenanthridine |
Molecular Formula | C19H15N3 |
Molecular Weight | 285.3 g/mol |
IUPAC Name | 6-phenylphenanthridine-3,8-diamine |
Standard InChI | InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2 |
Standard InChIKey | CPNAVTYCORRLMH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Synonyms | 3,8-DAPP 3,8-diamino-6-phenyl-phenanthridine 3,8-diamino-6-phenylphenanthridine |
PubChem Compound | 104052 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume